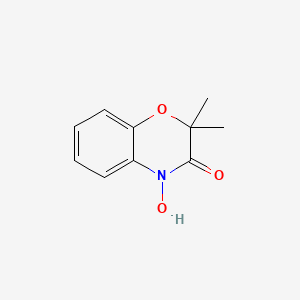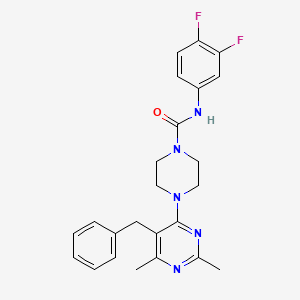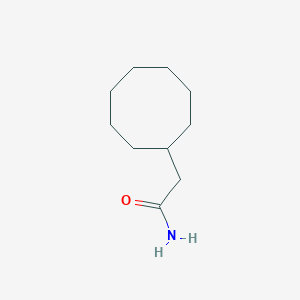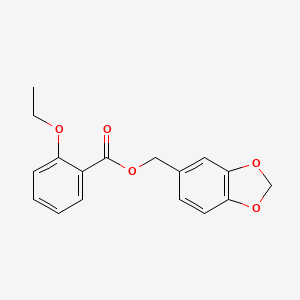![molecular formula C24H48N6O3 B14727277 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane CAS No. 5434-22-0](/img/structure/B14727277.png)
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a triazinane core with three morpholin-4-ylpropyl groups attached to it. The presence of morpholine rings imparts specific chemical properties that make it useful in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with morpholine derivatives. One common method is the reaction of 1,3,5-triazine with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
科学的研究の応用
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its interactions with biological molecules such as DNA and proteins
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The morpholine rings can interact with biological molecules, leading to various effects. For example, the compound may bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: The core structure of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane. It is a versatile building block in organic synthesis.
Morpholine: A component of the compound, known for its use in various chemical reactions and as a solvent.
Tetrazole-containing 1,3,5-triazine derivatives: These compounds have similar structures and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of three morpholine rings attached to the triazinane core. This structure imparts specific chemical properties that make it useful in various applications, including its potential as a therapeutic agent and its use in materials science.
特性
CAS番号 |
5434-22-0 |
|---|---|
分子式 |
C24H48N6O3 |
分子量 |
468.7 g/mol |
IUPAC名 |
4-[3-[3,5-bis(3-morpholin-4-ylpropyl)-1,3,5-triazinan-1-yl]propyl]morpholine |
InChI |
InChI=1S/C24H48N6O3/c1(4-25-10-16-31-17-11-25)7-28-22-29(8-2-5-26-12-18-32-19-13-26)24-30(23-28)9-3-6-27-14-20-33-21-15-27/h1-24H2 |
InChIキー |
VADQIACNJVNDKK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2CN(CN(C2)CCCN3CCOCC3)CCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


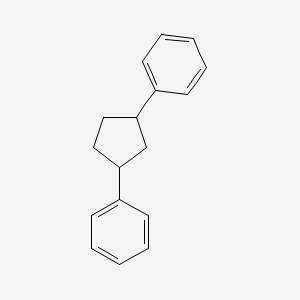
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
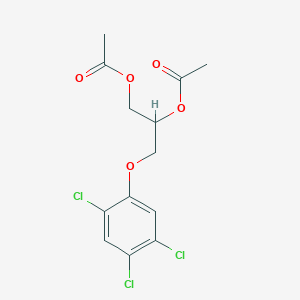


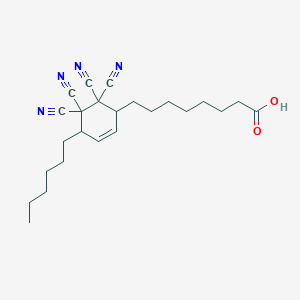
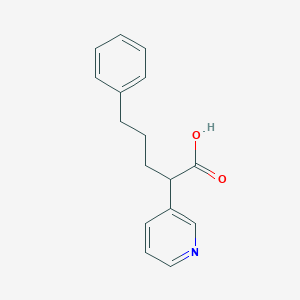
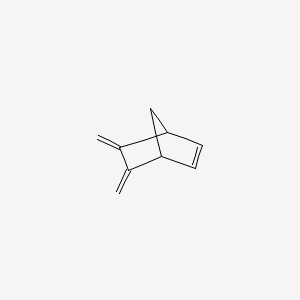
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
